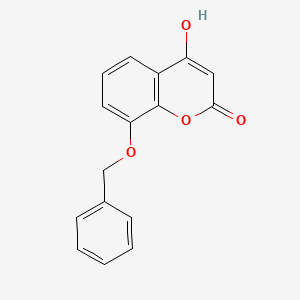

4-Hydroxy-8-benzyloxycoumarin

Description

Properties

IUPAC Name |

4-hydroxy-8-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMRRRMWQAEPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2OC(=O)C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725333 | |

| Record name | 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-67-7 | |

| Record name | 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 8-Benzyloxyresorcinol

Step 2: Pechmann Cyclization

-

Reagents : 8-Benzyloxyresorcinol (1 eq), ethyl acetoacetate (1.2 eq), concentrated H₂SO₄ (catalyst).

Key Advantage : Eliminates post-cyclization modifications, ensuring a single regioisomer.

Chloromethyl Intermediate Alkylation

A robust method for scalable synthesis involves creating a chloromethyl intermediate, followed by benzylation:

Step 1: Synthesis of 4-Chloromethyl-7-Hydroxycoumarin

Step 2: Benzylation of the Chloromethyl Intermediate

Iron(III)-Catalyzed Benzylation

An eco-friendly alternative uses Fe(ClO₄)₃ to catalyze benzylation with benzyl alcohol:

Advantage : Avoids hazardous benzyl bromide and reduces waste.

High-Temperature Condensation (Industrial Method)

A patent-derived method optimizes large-scale production:

-

Reagents : Methyl acetyl-salicylate (1 eq), sodium methylate (0.5–1 eq), "Stanolind" (high-boiling petroleum fraction).

Aldol Condensation Route

For dimeric or fused structures, aldol condensation with benzaldehyde derivatives is effective:

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Classical Benzylation | 4,8-Dihydroxycoumarin | BnBr, K₂CO₃, DMF | 80–100°C, 12–24h | 60–75% | Direct, minimal steps |

| Pechmann Condensation | 8-Benzyloxyresorcinol | Ethyl acetoacetate, H₂SO₄ | 0°C to RT, 6–12h | 70–80% | No regioselectivity issues |

| Chloromethyl Alkylation | 1,3-Dihydroxybenzene | Ethyl 4-chloroacetoacetate | 24h RT | 73–89% | Scalable, high purity |

| Fe(ClO₄)₃ Catalyzed | 4-Hydroxycoumarin | BnOH, Fe(ClO₄)₃, MeCN | Reflux, 8h | 68% | Eco-friendly, avoids BnBr |

| High-Temperature | Methyl acetyl-salicylate | NaOMe, Stanolind | 240–260°C, 1.5–2h | 64% | Industrial scalability |

| Aldol Condensation | 4-Hydroxycoumarin | Benzaldehyde, ethanol | Reflux, 24h | 55–65% | Access to dimeric structures |

Critical Challenges and Optimizations

-

Regioselectivity : Competing benzylation at the 4-position is mitigated using bulky bases (e.g., DIEA) or pre-functionalized resorcinols.

-

Purification : Flash chromatography (hexane/ethyl acetate gradients) resolves regioisomers, while recrystallization in chloroform improves purity.

-

Catalyst Efficiency : Fe(ClO₄)₃ reduces reaction time but requires strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-benzyloxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion to 4-hydroxycoumarin.

Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

4-Hydroxy-8-benzyloxycoumarin has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as an anticoagulant and in the treatment of various diseases.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-benzyloxycoumarin involves its interaction with specific molecular targets:

Molecular Targets: It targets enzymes involved in oxidative stress and inflammation.

Pathways Involved: It modulates pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are summarized in Table 1 .

Table 1: Structural and Functional Comparison of 4-Hydroxy-8-benzyloxycoumarin with Analogous Compounds

*Hydroxy-3-phenylcoumarins (compounds 5–8 in ) vary in hydroxyl group positions (e.g., C5, C6, C7).

Key Observations:

Substituent Position and Antioxidant Activity: Hydroxy-3-phenylcoumarins with multiple hydroxyl groups (e.g., C5, C6, C7) exhibit higher antioxidant capacities, as measured by ORAC (oxygen radical absorbance capacity) and cyclic voltammetry (CV) redox potentials (0.5–1.2 V) . In contrast, this compound has only one hydroxyl group, which may limit its radical scavenging efficiency.

Lipophilicity and Bioavailability :

- The benzyloxy group in this compound increases logP (predicted ≈2.8) compared to 4-hydroxycoumarin (logP ≈1.5), suggesting better membrane permeability but possible trade-offs in aqueous solubility .

Synthetic Complexity :

- This compound is synthesized via benzyl protection/deprotection steps (e.g., acetic anhydride/KOAc reflux), whereas hydroxy-3-phenylcoumarins require regioselective hydroxylation and phenyl group introduction .

Research Findings and Mechanistic Insights

Antioxidant Activity:

- Hydroxy-3-phenylcoumarins: Demonstrated superior peroxyl radical scavenging (ORAC values 2–4 μM TE/μM) due to multiple hydroxyl groups acting as hydrogen donors .

- This compound: No direct antioxidant data are available, but structural analogs suggest that the single hydroxyl group and bulky benzyloxy substituent may reduce efficacy compared to multi-hydroxylated coumarins .

Pharmacological Potential:

- 4-Hydroxycoumarin derivatives are precursors to anticoagulants like warfarin . The benzyloxy group in this compound could be modified to enhance target specificity, though this remains unexplored .

Biological Activity

4-Hydroxy-8-benzyloxycoumarin (4-HBC) is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential as an anticoagulant, as well as its antibacterial and anticancer properties. This article delves into the biological activities of 4-HBC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

4-HBC is characterized by the presence of a hydroxyl group at the 4-position and a benzyloxy group at the 8-position of the coumarin structure. The synthesis of 4-HBC typically involves the reaction of 4-hydroxycoumarin with benzyl bromide or other benzyl derivatives under basic conditions. This modification enhances its pharmacological properties compared to simpler coumarin derivatives.

1. Anticoagulant Activity

4-HBC and its derivatives are primarily recognized for their anticoagulant effects. They function as vitamin K antagonists, inhibiting vitamin K epoxide reductase, which is crucial in the synthesis of clotting factors. Research indicates that 4-HBC exhibits significant anticoagulant activity comparable to that of established anticoagulants like warfarin.

Table 1: Anticoagulant Activity Comparison

The above data demonstrates that while 4-HBC is effective, it has a lower potency than dicoumarol but shows promising anticoagulant properties.

2. Antimicrobial Activity

The antimicrobial properties of 4-HBC have also been explored. Studies have demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus and Bacillus, while showing limited activity against Gram-negative strains such as Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Bacillus subtilis | 20 µg/mL | |

| Escherichia coli | No activity |

The results indicate that while 4-HBC shows good activity against certain bacteria, it lacks efficacy against others, highlighting the need for further structural modifications to enhance its spectrum of activity.

3. Anticancer Properties

Research has also indicated that coumarin derivatives, including 4-HBC, possess anticancer properties. They may inhibit tumor growth by interfering with various cellular mechanisms involved in cancer progression.

A study using a mouse model for cancer metastasis showed that compounds similar to 4-HBC could prevent tumor cell adhesion to endothelial cells, thus reducing metastasis rates. This effect is believed to be linked to their anticoagulant properties, which prevent thrombus formation around tumor cells.

Case Study: Anticoagulation in Clinical Settings

In a clinical setting, patients treated with anticoagulants derived from coumarins showed significant reductions in thromboembolic events. A comparative study highlighted that those treated with derivatives like 4-HBC experienced fewer side effects compared to traditional therapies like warfarin.

Case Study: Antibacterial Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of 4-HBC against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated substantial inhibitory effects, suggesting potential as an alternative treatment for infections caused by resistant bacteria.

Q & A

Q. How can researchers resolve discrepancies in reported antioxidant activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or interference from the benzyloxy group. Conduct parallel experiments using standardized protocols (e.g., DPPH radical scavenging or FRAP assays) with positive controls (e.g., ascorbic acid). Compare results under inert atmospheres (N) to exclude oxidation artifacts . Statistical tools like Bland-Altman analysis can quantify inter-laboratory variability .

Q. What synthetic strategies optimize the yield of this compound while minimizing side reactions?

- Methodological Answer : Benzylation of 4-hydroxycoumarin using benzyl bromide under basic conditions (e.g., KCO in acetone) at 60°C for 6–8 hours achieves ~70% yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography, and validate purity (>98%) using HPLC with a C18 column (acetonitrile/water gradient) .

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties in vitro?

- Methodological Answer : The benzyloxy moiety enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Use Caco-2 cell monolayers to assess permeability (P >1 ×10 cm/s indicates good absorption). Compare metabolic stability in liver microsomes (e.g., rat/human) with LC-MS to identify O-debenzylation as a primary degradation pathway .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at C-7 or methoxy at C-4). Test bioactivity (e.g., anticoagulant or antimicrobial effects) in dose-response assays. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters (Taft’s E) with activity trends .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between cancer cell lines be addressed?

- Methodological Answer : Re-evaluate assay conditions: ensure consistent cell passage numbers, culture media, and incubation times. Use ATP-based viability assays (e.g., CellTiter-Glo®) to minimize interference from colored compounds. Validate findings with clonogenic assays and apoptosis markers (e.g., Annexin V/PI staining) .

Q. Why do fluorescence properties of this compound vary across studies?

- Methodological Answer : Fluorescence is sensitive to solvent polarity and pH. Standardize measurements in buffered solutions (e.g., PBS pH 7.4) and report excitation/emission wavelengths (e.g., λ=320 nm, λ=450 nm). Use quinine sulfate as a quantum yield reference to normalize data .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

- Methodological Answer : Wear nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.